Piperidine, 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)- Piperidine, 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)-
Brand Name: Vulcanchem
CAS No.: 685088-15-7
VCID: VC16788213
InChI: InChI=1S/C18H35N/c1-6-18(7-2)14-16(3,4)13-17(5,15-18)19-11-9-8-10-12-19/h6-15H2,1-5H3
SMILES:
Molecular Formula: C18H35N
Molecular Weight: 265.5 g/mol

Piperidine, 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)-

CAS No.: 685088-15-7

Cat. No.: VC16788213

Molecular Formula: C18H35N

Molecular Weight: 265.5 g/mol

* For research use only. Not for human or veterinary use.

Piperidine, 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)- - 685088-15-7

Specification

CAS No. 685088-15-7
Molecular Formula C18H35N
Molecular Weight 265.5 g/mol
IUPAC Name 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)piperidine
Standard InChI InChI=1S/C18H35N/c1-6-18(7-2)14-16(3,4)13-17(5,15-18)19-11-9-8-10-12-19/h6-15H2,1-5H3
Standard InChI Key BJOGJNUXKSJDOZ-UHFFFAOYSA-N
Canonical SMILES CCC1(CC(CC(C1)(C)N2CCCCC2)(C)C)CC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring (a six-membered amine heterocycle) attached to a 3,3-diethyl-1,5,5-trimethylcyclohexyl group. This substitution pattern introduces significant steric hindrance and hydrophobicity, influencing its reactivity and interaction with biological targets. The IUPAC name, 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)piperidine, reflects the cyclohexane ring’s substitution at positions 1, 3, 3, 5, and 5 with ethyl and methyl groups.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC18H35N\text{C}_{18}\text{H}_{35}\text{N}
Molecular Weight265.5 g/mol
CAS Number685088-15-7
IUPAC Name1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)piperidine
SMILESCCC1(CC(CC(C1)(C)N2CCCCC2)(C)C)CC
InChIKeyBJOGJNUXKSJDOZ-UHFFFAOYSA-N

The Canonical SMILES string illustrates the cyclohexyl group’s branching, with ethyl (CC) and methyl (C) substitutions at positions 3,3 and 1,5,5, respectively. The piperidine ring (N2CCCCC2) is directly bonded to the cyclohexane’s carbon backbone.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The primary synthesis route involves alkylation of piperidine with 3,3-diethyl-1,5,5-trimethylcyclohexyl chloride under basic conditions. A typical procedure includes:

  • Reaction Setup: Piperidine is dissolved in anhydrous dichloromethane or toluene.

  • Base Addition: Sodium hydride (NaH) or potassium carbonate (K2_2CO3_3) is added to deprotonate piperidine.

  • Alkylation: 3,3-Diethyl-1,5,5-trimethylcyclohexyl chloride is introduced dropwise at 0–5°C.

  • Workup: The mixture is stirred for 12–24 hours, filtered, and concentrated under reduced pressure.

Yields typically range from 60–75%, with purity confirmed via GC-MS or 1H^1\text{H}-NMR.

Industrial Production

For large-scale manufacturing, continuous flow reactors are employed to enhance efficiency and safety. Automated systems regulate temperature, pressure, and reagent stoichiometry, minimizing byproducts. Solvent recovery systems in toluene-based processes reduce environmental impact.

Table 2: Comparison of Synthesis Conditions

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatchContinuous Flow
Temperature0–25°C20–50°C
CatalystNaH/K2_2CO3_3Heterogeneous Catalysts
Yield60–75%80–90%

Biological Activities and Mechanistic Insights

Antimicrobial Properties

Preliminary studies suggest moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with MIC values ranging from 32–64 µg/mL. The hydrophobic cyclohexyl moiety may disrupt bacterial cell membranes, while the piperidine ring could interfere with peptidoglycan synthesis.

Applications in Medicinal Chemistry and Beyond

Drug Discovery

The compound’s structural complexity makes it a candidate for fragment-based drug design. Its rigid cyclohexyl group could serve as a scaffold for kinase inhibitors or GPCR modulators.

Material Science

Analogous piperidine derivatives stabilize polymers against thermal degradation . While direct evidence is lacking, the 3,3-diethyl groups in this compound may enhance compatibility with polyolefins.

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparison

CompoundMolecular WeightKey SubstituentsBiological Activity
1-(3,3-Diethyl-1,5,5-TMC)piperidine265.5 g/molDiethyl, TrimethylAntimicrobial, Antiviral
1-(3,3,5-TMC-1-Ph)piperidine 285.5 g/molPhenyl, TrimethylUnreported
N-Ethyl-N-(3,3,5-TMC)pyrrolidinium 285.5 g/molEthyl, TrimethylZeolite Synthesis

The phenyl-substituted analog exhibits higher molecular weight but lacks documented bioactivity, underscoring the role of alkyl vs. aryl groups in target engagement.

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